molecular formula C7H5N3O B14615538 1-Oxo-1lambda~5~,2,4-benzotriazine CAS No. 59323-44-3

1-Oxo-1lambda~5~,2,4-benzotriazine

Cat. No.: B14615538
CAS No.: 59323-44-3
M. Wt: 147.13 g/mol
InChI Key: BNZPFJBUHRBLNB-UHFFFAOYSA-N
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Description

1-Oxo-1lambda~5~,2,4-benzotriazine is an aromatic, fused N-heterocycle that exhibits interesting properties, including diverse biological activities. This compound is part of the benzotriazine family, which is known for its significant pharmacological potential .

Preparation Methods

The synthesis of 1-Oxo-1lambda~5~,2,4-benzotriazine can be achieved through various methods. One common approach involves the cyclization of N-protected (2-acylamino)arylhydrazines. This method uses copper (I) iodide as a catalyst and pyrrole-2-carboxylic acid as the ligand. The reaction proceeds through in situ oxidation in the presence of copper (I) ions and oxygen, leading to the formation of azo compounds. These compounds are then treated with trifluoroacetic acid to yield this compound in excellent yields .

Mechanism of Action

The mechanism of action of 1-Oxo-1lambda~5~,2,4-benzotriazine involves its redox activation. The compound can be reduced to form benzotriazinyl radicals, which exhibit cytotoxic effects, particularly in hypoxic conditions. This property makes it a promising candidate for anticancer therapy, as it can selectively target hypoxic tumor cells .

Properties

CAS No.

59323-44-3

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

1-oxido-1,2,4-benzotriazin-1-ium

InChI

InChI=1S/C7H5N3O/c11-10-7-4-2-1-3-6(7)8-5-9-10/h1-5H

InChI Key

BNZPFJBUHRBLNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN=[N+]2[O-]

Origin of Product

United States

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